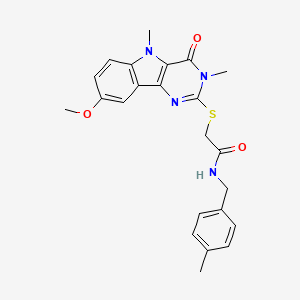

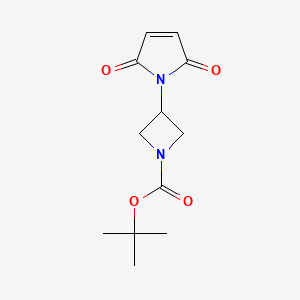

![molecular formula C26H28N4OS B2407614 1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea CAS No. 851971-91-0](/img/structure/B2407614.png)

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules .Molecular Structure Analysis

The molecular structure of indole derivatives is complex and diverse, contributing to their wide range of biological activities .Chemical Reactions Analysis

Multicomponent reactions (MCRs) comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .科学的研究の応用

Molecular Docking and Computational Studies

A related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, has been synthesized and subjected to computational quantum chemical studies. This includes IR, UV, NBO analysis using DFT with B3LYP exchange-correlation functional and 6–311++G(d, p) basis sets. This compound also showed DNA-binding capabilities, with a binding energy of -7.41 kcal/mol when docked with B-DNA (1BNA), and a DNA-binding constant of 3.71 × 10^6 Lmol^−1 (Mushtaque et al., 2016).

Cytotoxicity and Cell Cycle Analysis

Another related compound, 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea, has been studied for its cytotoxic nature using MTT-assay against various cell lines. The compound showed non-toxic effects up to certain concentrations and was found to cause cell cycle arrest in treated cells (MD Mushtaque et al., 2017).

Antifungal Activity

A series of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties, synthesized from related compounds, exhibited significant antifungal activities against various strains, indicating potential application in antifungal therapies (Shi-Chun Wang et al., 2018).

Photophysical Behavior

The photophysical properties of a novel 4-aza-indole derivative, closely related to the compound , have been studied. This compound exhibited reverse solvatochromism behavior depending on solvent polarity, suggesting potential uses in various applications like bio- or analytical sensors and/or optoelectronic devices (Ebru Bozkurt et al., 2018).

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing similar compounds, exploring their structural, spectroscopic, and X-ray crystallographic aspects. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in various fields, including pharmaceuticals and materials science (Various Authors).

作用機序

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system in which they are active. Some indole derivatives have been found to have cytotoxic activity, with the cytotoxicity of the compound dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .

将来の方向性

The future directions of research into indole derivatives are likely to continue to focus on their synthesis and the exploration of their biological activities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

特性

IUPAC Name |

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4OS/c1-18-10-11-25-24(15-18)23(19(2)28-25)12-14-30(17-21-7-4-5-13-27-21)26(32)29-20-8-6-9-22(16-20)31-3/h4-11,13,15-16,28H,12,14,17H2,1-3H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPLQHRVGBZFRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=CC(=CC=C4)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-chloro-4-[4-(ethoxycarbonyl)piperidin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2407531.png)

![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)

![N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407535.png)

![2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2407537.png)

![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2407539.png)

![N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2407541.png)

![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2407548.png)